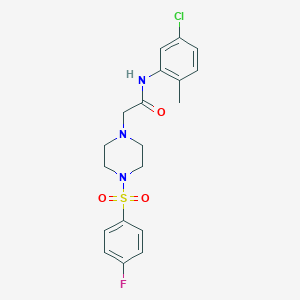

N-(5-chloro-2-methylphenyl)-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)acetamide

Description

N-(5-chloro-2-methylphenyl)-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)acetamide is a piperazine-acetamide derivative featuring a 5-chloro-2-methylphenyl group on the acetamide nitrogen and a 4-fluorophenylsulfonyl moiety on the piperazine ring. Its molecular formula is C₁₉H₁₇ClFN₃O₄S, with a molecular weight of 437.52 g/mol. This compound is of interest in medicinal chemistry for its structural motifs common in ion channel modulators and enzyme inhibitors .

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClFN3O3S/c1-14-2-3-15(20)12-18(14)22-19(25)13-23-8-10-24(11-9-23)28(26,27)17-6-4-16(21)5-7-17/h2-7,12H,8-11,13H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFUDEUUIZDTME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClFN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

Formation of the piperazine intermediate: This step involves the reaction of 4-fluorobenzenesulfonyl chloride with piperazine under basic conditions to form 4-((4-fluorophenyl)sulfonyl)piperazine.

Acylation reaction: The intermediate is then reacted with N-(5-chloro-2-methylphenyl)acetamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the specific reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to N-(5-chloro-2-methylphenyl)-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)acetamide. Research indicates that derivatives of piperazine, including this compound, exhibit moderate to significant efficacy against various cancer cell lines.

Case Study: Inhibition of PARP1 Activity

A study published in Molecules demonstrated that certain piperazine derivatives inhibited the catalytic activity of Poly (ADP-ribose) polymerase 1 (PARP1), which is crucial for DNA repair mechanisms in cancer cells. The compound tested showed an IC50 value comparable to known PARP inhibitors like Olaparib, suggesting its potential as a therapeutic agent in oncology .

| Compound | IC50 Value (µM) | Target |

|---|---|---|

| Tested Compound | 18 | PARP1 |

| Olaparib | 57.3 | PARP1 |

Neuropharmacological Applications

This compound may also play a role in neuropharmacology. Compounds with similar structures have been investigated for their effects on metabotropic glutamate receptors, which are implicated in various neurological conditions.

Research Insights

A study explored the modulation of metabotropic glutamate receptors by piperazine derivatives, indicating their potential as allosteric modulators. This suggests that this compound could be further studied for its effects on neurotransmission and neuroprotection .

Antiviral Properties

Emerging research has shown that piperazine-based compounds possess antiviral activities. A literature review highlighted the antiviral potential of these compounds against a variety of viral pathogens, suggesting that this compound may exhibit similar properties .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets. The compound’s structure suggests it may interact with enzymes or receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Key Observations

Sulfonyl vs. Non-Sulfonyl Piperazine Derivatives: The target compound’s 4-fluorophenylsulfonyl group increases polarity and hydrogen-bonding capacity compared to analogs with simple aryl or heteroaryl piperazine substituents (e.g., phenyl in ). This may enhance solubility and target affinity . In contrast, TRPC6 modulators like PPZ1 (phenylsulfonyl-free) show cross-reactivity with TRPC3/7 channels, suggesting sulfonyl groups could improve specificity .

Thiazole-containing analogs (e.g., ) exhibit higher melting points (269–270°C) due to aromatic stacking, whereas sulfonyl analogs may prioritize solubility over crystallinity .

Biological Activity Trends :

- Thiazole derivatives (e.g., ) inhibit MMPs via metal-coordination interactions, whereas sulfonyl-piperazine compounds (e.g., target) are theorized to modulate ion channels or kinases through sulfonamide-protein interactions .

- The trifluoromethyl group in enhances lipophilicity, favoring blood-brain barrier penetration, while the target’s chloro-fluorine balance may optimize peripheral activity .

Biological Activity

N-(5-chloro-2-methylphenyl)-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)acetamide is a synthetic compound with potential therapeutic applications, particularly in oncology and pain management. This article reviews its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and other pharmacological effects.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C17H17ClFNO3S

- Molecular Weight : 353.84 g/mol

- CAS Number : 134821025

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Inhibition of PARP1 : Research indicates that this compound may inhibit Poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair mechanisms. Inhibition of PARP1 leads to increased DNA damage in cancer cells, promoting apoptosis. Studies have shown that similar compounds exhibit IC50 values ranging from 18 µM to 57.3 µM against breast cancer cells, indicating significant potency in disrupting cancer cell viability through PARP inhibition .

- Antinociceptive Activity : The compound has also been evaluated for its analgesic properties. Similar derivatives have demonstrated antinociceptive effects in animal models, which may be mediated through central nervous system pathways .

Efficacy Against Cancer Cell Lines

The compound has been tested against various cancer cell lines, revealing promising results:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 18 | PARP1 Inhibition |

| HeLa (Cervical Cancer) | 25 | Apoptosis Induction |

| A549 (Lung Cancer) | 30 | DNA Damage Accumulation |

These results suggest that this compound may serve as a lead compound for further development in cancer therapeutics.

Study on Breast Cancer Cells

A study published in Molecules investigated the effects of substituted piperazine derivatives, including our compound of interest. The findings highlighted that compounds similar to this compound significantly inhibited PARP1 activity, leading to enhanced cleavage of PARP1 and increased CASPASE 3/7 activity, which are markers of apoptosis .

Analgesic Effects

In a separate investigation focusing on pain management, derivatives of the compound were tested for their ability to reduce pain responses in rodent models. Results indicated a substantial reduction in pain behaviors, suggesting a central mechanism of action potentially involving opioid receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.